Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate
CAS No.:
Cat. No.: VC17568848
Molecular Formula: C10H11N5O2
Molecular Weight: 233.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N5O2 |
|---|---|
| Molecular Weight | 233.23 g/mol |
| IUPAC Name | ethyl 3-cyclopropyltriazolo[4,5-d]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C10H11N5O2/c1-2-17-10(16)8-7-9(12-5-11-8)15(14-13-7)6-3-4-6/h5-6H,2-4H2,1H3 |
| Standard InChI Key | LMFAAQUNYXJMCE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C(=NC=N1)N(N=N2)C3CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a triazolo[4,5-d]pyrimidine scaffold, where a triazole ring is fused to a pyrimidine moiety. Key substituents include:
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Cyclopropyl group: Attached to the triazole ring’s nitrogen at the 3-position, introducing steric and electronic effects.
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Ethyl ester: Located at the pyrimidine’s 7-position, offering a site for hydrolysis or derivatization .
The IUPAC name, ethyl 3-cyclopropyltriazolo[4,5-d]pyrimidine-7-carboxylate, reflects this arrangement .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.23 g/mol | |
| SMILES | CCOC(=O)C1=C2C(=NC=N1)N(N=N2)C3CC3 | |
| InChIKey | LMFAAQUNYXJMCE-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step organic reactions, leveraging cyclization strategies. A common approach includes:
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Cyclization of 1,2,3-triazoles: Reacting substituted triazoles with pyrimidine derivatives under acidic or basic conditions to form the fused ring system.
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Esterification: Introducing the ethyl ester group via carboxylation followed by ethylation.
Reactivity Profile
The compound’s functional groups govern its chemical behavior:
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Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
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Triazole and Pyrimidine Rings: Participate in nucleophilic substitutions and cycloadditions, enabling further functionalization.
Research Findings and Applications
Preclinical Studies
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Kinase Inhibition: Derivatives with aryl substitutions (e.g., 4-ethoxyphenyl) exhibit nanomolar IC values against tyrosine kinases, suggesting antitumor potential .
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Antimicrobial Screening: Analogues with polar R-groups show MIC values <10 µM against Mycobacterium tuberculosis .
Structural-Activity Relationships (SAR)
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Cyclopropyl Impact: Enhances metabolic stability compared to linear alkyl groups.
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Ester vs. Carboxylic Acid: The ethyl ester improves cell permeability, while hydrolysis to the acid enhances target binding.
Future Directions
Therapeutic Development
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Optimization: Introducing bioisosteric replacements (e.g., tetrazoles) to improve pharmacokinetics.
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Target Validation: Screening against orphan kinases and epigenetic regulators.
Analytical Challenges
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Metabolite Profiling: LC-MS studies to identify major metabolites and degradation pathways.
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